Cas no 66566-48-1 (1,4-Benzenediamine, N-(2-methoxyethyl)-)

1,4-Benzenediamine, N-(2-methoxyethyl)- structure
66566-48-1 structure
Product Name:1,4-Benzenediamine, N-(2-methoxyethyl)-
Numero CAS:66566-48-1
MF:C9H14N2O
MW:166.220262050629
CID:396152
PubChem ID:3018351
Update Time:2025-06-07

1,4-Benzenediamine, N-(2-methoxyethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenediamine, N-(2-methoxyethyl)-
    • 4-N-(2-methoxyethyl)benzene-1,4-diamine
    • EN300-53187
    • 1-N-(2-methoxyethyl)benzene-1,4-diamine
    • n1-(2-methoxyethyl)benzene-1,4-diamine
    • AKOS005200686
    • SCHEMBL128126
    • 66566-48-1
    • n-(4-aminophenyl)-n-(2-methoxyethyl)amine
    • DTXSID00388517
    • MFCD10695028
    • Inchi: 1S/C9H14N2O/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3
    • Chiave InChI: XCJRRZLPXALCIP-UHFFFAOYSA-N
    • Sorrisi: O(C)CCNC1C=CC(=CC=1)N

Proprietà calcolate

  • Massa esatta: 166.11072
  • Massa monoisotopica: 166.110613074g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 111
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 47.3Ų

Proprietà sperimentali

  • PSA: 47.28

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